molecular formula C26H26FN3O4 B2798337 ethyl 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1105245-33-7

ethyl 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B2798337
CAS RN: 1105245-33-7
M. Wt: 463.509
InChI Key: VKBIMRHSTXJHJL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a piperazine ring, which is a common feature in many pharmaceuticals . The fluorophenyl group attached to the piperazine ring could potentially enhance the compound’s ability to penetrate biological membranes . The presence of the pyrrole ring and the carboxylate ester group could also impart certain chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a piperazine ring, a pyrrole ring, and a carboxylate ester group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the carboxylate ester group could be susceptible to hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group could enhance its solubility in polar solvents .

Scientific Research Applications

Mycobacterium tuberculosis GyrB Inhibitors

Research on thiazole-aminopiperidine hybrid analogues, including compounds with structural similarities to the mentioned compound, has identified promising inhibitors against Mycobacterium tuberculosis. These compounds have been evaluated for their in vitro antituberculosis activity, showing significant potential in targeting the GyrB ATPase and DNA gyrase of M. tuberculosis, which is crucial for bacterial DNA replication. Among the studied compounds, certain derivatives exhibited notable activity and low cytotoxicity, highlighting their therapeutic potential in treating tuberculosis without significant side effects (Jeankumar et al., 2013).

Antimicrobial and Anticancer Activities

A study on novel carbazole derivatives synthesized from ethyl chloroacetate demonstrated significant antibacterial, antifungal, and anticancer activities. These compounds, related in structure to the specified chemical, were evaluated against various bacterial strains and the human breast cancer cell line MCF7, with some showing notable efficacy (Sharma et al., 2014).

Antimicrobial Agent Development

Research on pyrrole derivatives, including efforts to synthesize new antimicrobial agents, has led to the design of compounds with potential utility in combating microbial infections. These studies typically involve modifying pyrrole's core structure to enhance antimicrobial efficacy against a range of bacterial and fungal pathogens, demonstrating the versatility of pyrrole-based compounds in drug discovery (Biointerface Research in Applied Chemistry, 2020).

Mechanism of Action

Target of Action

The compound, ethyl 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, is a complex molecule that likely interacts with multiple targetsIt’s known that both indole and piperazine derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Piperazine derivatives also show a wide range of biological and pharmaceutical activity . The interaction of this compound with its targets likely results in changes that contribute to these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and piperazine derivatives , it can be inferred that this compound likely affects multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the various biological activities associated with indole and piperazine derivatives , it can be inferred that this compound likely has diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research could involve exploring the synthesis of this compound, investigating its reactivity and potential uses, and conducting a detailed study of its physical and chemical properties .

properties

IUPAC Name

ethyl 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4/c1-3-34-26(33)21-17(2)28-23(22(21)18-7-5-4-6-8-18)24(31)25(32)30-15-13-29(14-16-30)20-11-9-19(27)10-12-20/h4-12,28H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBIMRHSTXJHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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